molecular formula C19H23N5O B2834177 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE CAS No. 933020-96-3

1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE

Cat. No.: B2834177
CAS No.: 933020-96-3
M. Wt: 337.427
InChI Key: SWFYNBCGOKMUID-UHFFFAOYSA-N
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Description

1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxyphenyl and methylpiperazinyl groups in its structure contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary targets of 2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The compound affects the signaling pathways associated with alpha1-adrenergic receptors. These pathways regulate the differentiation, proliferation, migration, and survival of immune cells . Overactivity of these pathways can cause cellular dysfunctions in many human disorders, such as inflammatory and autoimmune diseases .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of the compound significantly impact its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds . .

Result of Action

The compound has shown anti-inflammatory effects in studies . It has been observed to decrease the number of writhings induced by acetic acid in a dose-dependent manner, reduce paw licking time of animals in the second phase of the formalin test, and reduce oedema formation . Furthermore, it reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine are largely determined by its structure. It belongs to the family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The presence of the 4-methylpiperazin-1-yl group could potentially influence its interaction with various enzymes, proteins, and other biomolecules.

Cellular Effects

The cellular effects of 2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine are not fully understood yet. Compounds with similar structures have shown to influence cell function. For instance, a piperazine derivative has been reported to exhibit anti-inflammatory effects, reducing cell migration and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE typically involves a multi-step process. One common method involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. This chalcone is then cyclized with hydrazine hydrate to form the pyrazole ring. The resulting pyrazole is further reacted with 4-methylpiperazine and a suitable pyrimidine precursor under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up using continuous flow reactors to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE is unique due to the specific combination of the methoxyphenyl and methylpiperazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-14-12-19(23-10-8-22(2)9-11-23)24-18(20-14)13-16(21-24)15-6-4-5-7-17(15)25-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFYNBCGOKMUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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